molecular formula C11H20N2O3 B12091088 tert-Butyl (1R,5R,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

tert-Butyl (1R,5R,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B12091088
M. Wt: 228.29 g/mol
InChI Key: CYRPCDFWLJRNBX-IWSPIJDZSA-N
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Description

tert-Butyl (1R,5R,6R)-6-hydroxy-3,8-diazabicyclo[321]octane-8-carboxylate is a bicyclic compound featuring a diazabicyclo[321]octane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R,5R,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of stereoselective synthesis techniques to ensure the correct configuration of the compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,5R,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be employed to reduce specific functional groups within the compound.

    Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

tert-Butyl (1R,5R,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (1R,5R,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1R,5R,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl (1R,5R,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-7-4-9(14)8(13)6-12-5-7/h7-9,12,14H,4-6H2,1-3H3/t7-,8-,9-/m1/s1

InChI Key

CYRPCDFWLJRNBX-IWSPIJDZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2C[C@H]([C@H]1CNC2)O

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(C1CNC2)O

Origin of Product

United States

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